molecular formula C16H12Cl2N2O2S2 B2835114 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 393838-43-2

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2835114
CAS No.: 393838-43-2
M. Wt: 399.3
InChI Key: LPDUHAVFTPYFBN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring is then introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or fungi. The thiazole ring is known to interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiazole and thiophene rings, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-8-5-9(3-4-12(8)22-2)11-7-23-16(19-11)20-15(21)10-6-13(17)24-14(10)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUHAVFTPYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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